molecular formula C20H16ClN3O4 B3309637 1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-92-9

1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3309637
CAS No.: 942009-92-9
M. Wt: 397.8 g/mol
InChI Key: JNUCGRMGMYJGTF-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative characterized by a 3-chlorophenylmethyl group at position 1 and a 2-methyl-4-nitrophenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₁H₁₉ClN₃O₄ (molecular weight: 412.85 g/mol), and it is structurally related to protease inhibitors and other bioactive molecules targeting parasitic or enzymatic pathways .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-9-17(24(27)28)6-7-18(13)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-16(21)10-14/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCGRMGMYJGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the dihydropyridine ring.

    Attachment of the nitrophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the nitrophenyl group is attached to the amine group on the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous dihydropyridine- and pyridazinone-based carboxamides, focusing on substituent effects, synthesis strategies, and molecular properties.

Structural Analogs and Substituent Effects
Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Target) R₁ = 3-Cl-C₆H₄; R₂ = 2-Me-4-NO₂-C₆H₃ C₂₁H₁₉ClN₃O₄ 412.85 Nitro group (electron-withdrawing), chloro substituent (lipophilicity)
1-[(3-methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide R₁ = 3-Me-C₆H₄; R₂ = 4-isoPr-C₆H₄ C₂₃H₂₅N₂O₂ 379.46 Methyl (electron-donating), isopropyl (bulky, lipophilic)
N-(3-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide R₁ = 2-(morpholinyl)ethyl; R₂ = 3-Cl-C₆H₄ C₁₉H₂₁ClN₃O₃ 370.84 Morpholine (polar, enhances solubility), chloro substituent
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) R₁ = Benzyl; R₂ = 3-cyclopropylcarbamoyl-C₆H₄ C₂₃H₂₂N₃O₃ 388.44 Cyclopropylcarbamoyl (hydrogen-bonding potential), benzyl (aromatic bulk)

Key Observations :

  • Lipophilicity : Chloro and benzyl groups increase logP values, favoring membrane permeability but possibly reducing aqueous solubility. The morpholine analog () balances this with polar groups .
  • Synthetic Accessibility : Yields for analogs vary widely (22–90% in ), suggesting substituent-dependent reactivity. The target’s nitro group may complicate synthesis due to steric or electronic challenges .
Physicochemical Properties
  • Polarity : The nitro group in the target increases polarity compared to methyl or benzyl substituents, which could enhance binding specificity but reduce passive diffusion .

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide belongs to a class of dihydropyridine derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN2O3\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_3

This structure features a dihydropyridine core substituted with a chlorophenyl group and a nitrophenyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. A notable investigation assessed its effectiveness through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa1.02.0

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells via the intrinsic pathway, characterized by an increase in reactive oxygen species (ROS) and activation of caspases.

Case Study: In Vitro Analysis

In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cells revealed:

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

The treatment resulted in significant cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cellular proliferation, such as cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : It activates apoptotic pathways through mitochondrial dysfunction and ROS generation.

Pharmacological Profile

Beyond antimicrobial and anticancer activities, the compound has shown promise in other pharmacological areas:

  • Anti-inflammatory Effects : It reduces pro-inflammatory cytokines in vitro.
  • Antioxidant Activity : Demonstrated capacity to scavenge free radicals effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.